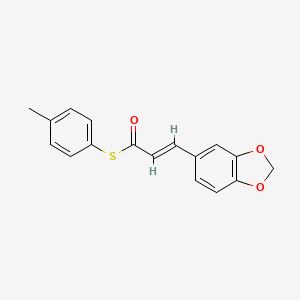

S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate

Descripción general

Descripción

S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate: is an organic compound that belongs to the class of thioesters This compound is characterized by the presence of a 4-methylphenyl group and a 1,3-benzodioxol-5-yl group attached to a propenethioate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate typically involves the reaction of 4-methylthiophenol with 3-(1,3-benzodioxol-5-yl)-2-propenoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired thioester is complete .

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate: undergoes various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the propenethioate moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols; reactions are usually conducted in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate serves as a valuable building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : The compound can be used as a precursor in the synthesis of various organic compounds, particularly those with therapeutic potential.

- Reagent in Organic Reactions : It acts as a reagent in several organic transformations due to its reactive thioester group.

Biology

Research into the biological activities of this compound has revealed several promising applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro. Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that thioester derivatives similar to this compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Its structure suggests possible interactions with cellular pathways involved in apoptosis and cell cycle regulation. Case Study : Research published in Cancer Letters showed that related compounds induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells) through mitochondrial pathways.

Medicine

In medicinal chemistry, this compound is explored for:

- Therapeutic Applications : The compound's potential as a therapeutic agent is under investigation, particularly for its ability to modulate inflammatory pathways and serve as a lead compound for new drug development.

Industry

This compound finds applications in various industrial processes:

- Production of Specialty Chemicals : Its unique chemical structure allows it to be used in creating specialty chemicals and materials with specific functionalities.

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Findings |

|---|---|

| Chemistry | Used as a building block and reagent for organic synthesis. |

| Biology | Exhibits antimicrobial activity against various strains; potential anticancer properties. |

| Medicine | Explored for therapeutic applications targeting inflammation and cancer pathways. |

| Industry | Utilized in the production of specialty chemicals and materials. |

Mecanismo De Acción

The mechanism of action of S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .

Comparación Con Compuestos Similares

S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate: can be compared with other similar compounds such as:

1-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one: Known for its psychoactive properties.

1-(1,3-benzodioxol-5-yl)-2-butanamine: Investigated for its potential therapeutic effects.

1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one: Studied for its biological activities.

The uniqueness of This compound

Actividad Biológica

S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity associated with this compound, including its insecticidal properties, cytotoxicity, and mechanisms of action.

- Molecular Formula : C17H16O3S

- Molecular Weight : 300.37 g/mol

- CAS Number : [Not specified in the results]

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Insecticidal Activity :

Recent studies have highlighted the compound's effectiveness against various insect species, particularly as a larvicide against Aedes aegypti, the primary vector for several arboviruses. The compound's structural similarities to known insecticides suggest it may function through similar mechanisms.The efficacy of this compound in inhibiting larval development suggests significant potential for use in pest control strategies.Compound LC50 (μM) LC90 (μM) This compound TBD TBD Temephos (control) <10.94 TBD -

Cytotoxicity :

Investigations into the cytotoxic effects of this compound revealed that it exhibits low toxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM. This indicates a favorable safety profile for potential therapeutic applications.- Study Findings :

- No significant cytotoxic effects were observed in tested human cell lines.

- Mild behavioral effects were noted in animal models at high dosages (2000 mg/kg), but no structural toxicity was observed in vital organs such as the liver and kidneys.

- Study Findings :

-

Mechanisms of Action :

The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest that its insecticidal activity may be linked to its ability to interfere with neurotransmission or disrupt metabolic pathways in target organisms.

Case Study 1: Larvicidal Efficacy Against Aedes aegypti

A recent study synthesized various derivatives of the benzodioxole structure and evaluated their larvicidal activity. The results showed that compounds with specific functional groups exhibited enhanced activity compared to others.

- Key Results :

- The most potent derivative showed an LC50 value significantly lower than that of traditional insecticides.

- Structural analysis indicated that the presence of methylenedioxy groups was critical for enhancing biological activity.

Case Study 2: Safety Profile Evaluation

In another study assessing the safety profile, animals treated with high doses of the compound showed no significant adverse effects on organ function or behavior, indicating a wide therapeutic window.

Propiedades

IUPAC Name |

S-(4-methylphenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3S/c1-12-2-6-14(7-3-12)21-17(18)9-5-13-4-8-15-16(10-13)20-11-19-15/h2-10H,11H2,1H3/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWGKBAITJADNV-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(=O)C=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)SC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.